molecular formula C6H11N3 B14863526 2-(Azetidin-3-ylamino)propanenitrile

2-(Azetidin-3-ylamino)propanenitrile

Cat. No.: B14863526
M. Wt: 125.17 g/mol
InChI Key: FXVMDVYTKOEXJT-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylamino)propanenitrile is an organic compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a nitrile group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(Azetidin-3-ylamino)propanenitrile can be achieved through several methods. One common approach involves the reaction of azetidine with a suitable nitrile precursor under controlled conditions. For instance, the preparation of nitriles from halogenoalkanes involves heating the halogenoalkane with a solution of sodium or potassium cyanide in ethanol under reflux . Another method includes the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile group . These methods are efficient and provide high yields of the desired product.

Chemical Reactions Analysis

2-(Azetidin-3-ylamino)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride (LiAlH4). For example, nitriles can be reduced to primary amines using LiAlH4 or to aldehydes using milder reducing agents like diisobutylaluminum hydride (DIBAL) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Azetidin-3-ylamino)propanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential neuroprotective properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it is used in industrial applications as a precursor for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions . For instance, the compound can undergo ring-opening reactions, which can lead to the formation of new chemical entities with potential biological activity . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-(Azetidin-3-ylamino)propanenitrile can be compared with other similar compounds, such as 2-(Azetidin-3-yl(methyl)amino)propanenitrile. Both compounds contain the azetidine ring and a nitrile group, but the presence of a methyl group in the latter compound can influence its reactivity and biological activity. Other similar compounds include various indole derivatives, which also possess diverse biological activities and are of interest for their potential therapeutic applications . The unique structure of this compound, particularly the azetidine ring, sets it apart from these other compounds and contributes to its distinct properties and applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(azetidin-3-ylamino)propanenitrile

InChI

InChI=1S/C6H11N3/c1-5(2-7)9-6-3-8-4-6/h5-6,8-9H,3-4H2,1H3

InChI Key

FXVMDVYTKOEXJT-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NC1CNC1

Origin of Product

United States

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